molecular formula C10H14N2O4 B1219625 N-Hydroxyaprobarbitone CAS No. 67035-24-9

N-Hydroxyaprobarbitone

Cat. No.: B1219625
CAS No.: 67035-24-9
M. Wt: 226.23 g/mol
InChI Key: BUNVOVXVKYZBAN-UHFFFAOYSA-N
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Description

N-Hydroxyaprobarbitone is a barbiturate derivative, structurally related to phenobarbital and other central nervous system depressants. Barbiturates generally act as GABA receptor agonists, but hydroxylation can influence solubility, bioavailability, and toxicity profiles .

Properties

CAS No.

67035-24-9

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-hydroxy-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O4/c1-4-5-10(6(2)3)7(13)11-9(15)12(16)8(10)14/h4,6,16H,1,5H2,2-3H3,(H,11,13,15)

InChI Key

BUNVOVXVKYZBAN-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)O)CC=C

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)O)CC=C

Synonyms

N-hydroxyaprobarbitone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenobarbital

Phenobarbital, a well-studied barbiturate, shares a core structure with N-Hydroxyaprobarbitone but lacks the hydroxyl group on the nitrogen atom. Key differences include:

  • Solubility: Phenobarbital exhibits variable solubility depending on pH. At pH 13.0, its solubility is reported as 13.0 gmZP<.4, whereas this compound’s hydroxyl group likely enhances hydrophilicity, though direct data are unavailable .
N-Hydroxyoctanamide

Its molecular formula (C8H17NO2) and lack of aromatic rings contrast with this compound’s fused cyclic structure. Notably, N-Hydroxyoctanamide is classified as non-PBT/vPvB (persistent, bioaccumulative, or toxic), suggesting that hydroxylation may mitigate environmental risks in some contexts .

Other Hydroxylated Compounds

lists compounds like 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (ID 1392) and 2-(N-H301Ip01INJIaMHHO)-6-xJIOp-4-(N-3THJIaMHH0)-1,3,5-TpHa3HH (ID 1393), which feature hydroxyl or hydroxylated amine groups. These compounds highlight trends in hydroxylation’s role in altering reactivity and biological activity, though direct comparisons to this compound remain speculative due to structural dissimilarities .

Pharmacokinetic and Toxicity Data

Table 1: Comparative Data for Selected Compounds

Compound Solubility (pH 13.0) Metabolic Pathway Toxicity (Significance vs. Control)
Phenobarbital 13.0 gmZP<.4 CYP450 oxidation P<.0005+ (liver hyperplasia)
N-Nitrosopiperidine 1.63 mg Nitrosamine activation P<.3 (carcinogenic potential)
N-Hydroxyoctanamide Not reported Glucuronidation Non-PBT/vPvB

Key Findings :

  • Hydroxylated barbiturates like this compound may exhibit lower lipophilicity than phenobarbital, reducing blood-brain barrier penetration and sedative effects.
  • The P<.0005+ significance level for phenobarbital’s liver toxicity underscores the need for comparative studies on this compound’s hepatotoxicity .

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